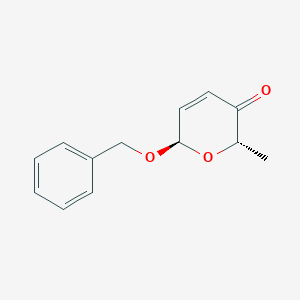
2H-Pyran-3(6H)-one, 2-methyl-6-(phenylmethoxy)-, (2S,6R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-3(6H)-one, 2-methyl-6-(phenylmethoxy)-, (2S,6R)- is a complex organic compound with a unique structure that includes a pyranone ring substituted with a methyl group and a phenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3(6H)-one, 2-methyl-6-(phenylmethoxy)-, (2S,6R)- typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a ketone in the presence of a base to form the pyranone ring. The methyl and phenylmethoxy groups are introduced through subsequent substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-3(6H)-one, 2-methyl-6-(phenylmethoxy)-, (2S,6R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyranone ring to a dihydropyran ring.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydropyran derivatives.
Applications De Recherche Scientifique
2H-Pyran-3(6H)-one, 2-methyl-6-(phenylmethoxy)-, (2S,6R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2H-Pyran-3(6H)-one, 2-methyl-6-(phenylmethoxy)-, (2S,6R)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran-3(6H)-one, 2-methyl-6-(phenylmethoxy)-, (2S,6S)-: A stereoisomer with different spatial arrangement of atoms.
2H-Pyran-3(6H)-one, 2-methyl-6-(phenylmethoxy)-, (2R,6R)-: Another stereoisomer with distinct properties.
2H-Pyran-3(6H)-one, 2-methyl-6-(phenylmethoxy)-, (2R,6S)-: A different stereoisomer with unique characteristics.
Uniqueness
The uniqueness of 2H-Pyran-3(6H)-one, 2-methyl-6-(phenylmethoxy)-, (2S,6R)- lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
512809-21-1 |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
(2R,6S)-6-methyl-2-phenylmethoxy-2H-pyran-5-one |
InChI |
InChI=1S/C13H14O3/c1-10-12(14)7-8-13(16-10)15-9-11-5-3-2-4-6-11/h2-8,10,13H,9H2,1H3/t10-,13+/m0/s1 |
Clé InChI |
YJXXCWLEOFOZTP-GXFFZTMASA-N |
SMILES isomérique |
C[C@H]1C(=O)C=C[C@@H](O1)OCC2=CC=CC=C2 |
SMILES canonique |
CC1C(=O)C=CC(O1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


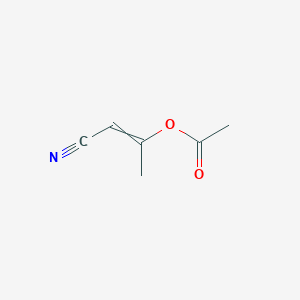
![N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12594677.png)

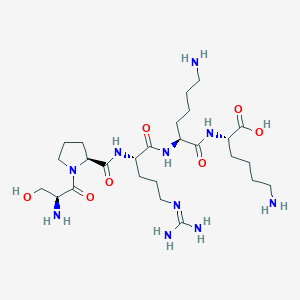
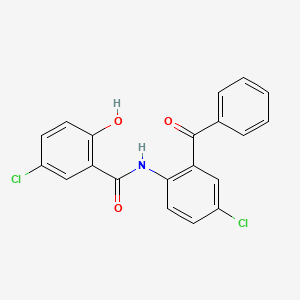
![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid](/img/structure/B12594710.png)
![5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B12594712.png)
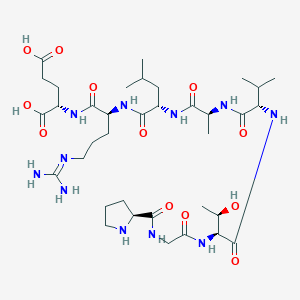
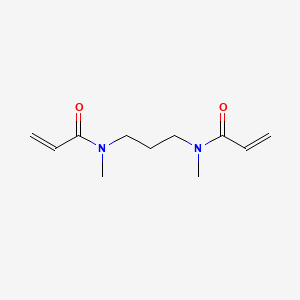
![3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12594727.png)
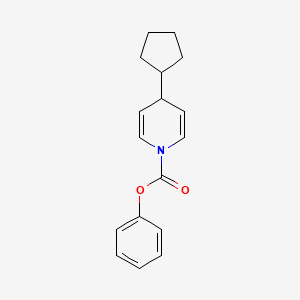
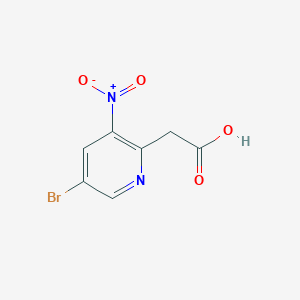
![2-amino-4-pyridin-4-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12594741.png)
![Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-](/img/structure/B12594755.png)
